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Cat. No.: B1150388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2850163 is a potent and selective small molecule inhibitor of Inositol-requiring enzyme-1

alpha (IRE1α), a critical sensor and transducer of the Unfolded Protein Response (UPR).[1][2]

[3][4][5] IRE1α is an endoplasmic reticulum (ER) transmembrane protein that possesses both

serine/threonine kinase and endoribonuclease (RNase) activities.[6][7] Upon ER stress, IRE1α

autophosphorylates, leading to the activation of its RNase domain, which then catalyzes the

unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[6][8] This spliced XBP1

(XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER

homeostasis.

GSK2850163 is a chiral molecule, and its biological activity resides in the R-enantiomer. The S-

enantiomer of GSK2850163 is reported to be inactive and serves as an essential negative

control in experiments to ensure that the observed effects are specific to the inhibition of IRE1α

by the active compound.[8][9][10] This document provides detailed protocols for designing and

conducting kinase assays to evaluate the inhibitory activity of GSK2850163 on IRE1α, utilizing

the S-enantiomer as a negative control.

It is important to distinguish GSK2850163 from Belantamab mafodotin (GSK2857916).

GSK2850163 is a small molecule inhibitor of IRE1α, while Belantamab mafodotin is an

antibody-drug conjugate targeting B-cell maturation antigen (BCMA).[3][11][12][13][14][15]
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Quantitative Data Summary
The inhibitory potency of GSK2850163 (R-enantiomer) against IRE1α has been determined in

various biochemical assays. The S-enantiomer is considered inactive.

Compound Target Activity IC50 Value Assay Type

GSK2850163 (R-

enantiomer)
IRE1α Kinase Activity 20 nM Biochemical

GSK2850163 (R-

enantiomer)
IRE1α RNase Activity 200 nM Biochemical

GSK2850163 (R-

enantiomer)

Ron Kinase (off-

target)
4.4 µM Biochemical

GSK2850163 (R-

enantiomer)

FGFR1 V561M (off-

target)
17 µM Biochemical

GSK2850163 (S-

enantiomer)

IRE1α Kinase/RNase

Activity
Inactive Biochemical

Data sourced from multiple references.[1][2][4][16]

Signaling Pathway
The diagram below illustrates the IRE1α signaling pathway and the point of intervention for

GSK2850163. Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase

domain to splice XBP1 mRNA. GSK2850163 inhibits both the kinase and RNase activities of

IRE1α.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.medchemexpress.com/GSK2850163.html
https://taiclone.com/product/157849/gsk2850163
http://www.probechem.com/products_GSK2850163.aspx
https://www.medchemexpress.com/GSK2850163_hydrochloride.html
https://www.benchchem.com/pdf/GSK2850163_not_showing_expected_IRE1_inhibition.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endoplasmic Reticulum

Cytoplasm

ER Stress
(Unfolded Proteins)

IRE1α (Inactive Monomer)

 Induces

IRE1α (Active Dimer)
Autophosphorylated

 Dimerization &
 Autophosphorylation

XBP1u mRNA

 RNase activity
 splices

XBP1s mRNA

XBP1s Protein
(Transcription Factor)

 Translation

UPR Target Genes

 Upregulates

GSK2850163

 Inhibits Kinase &
 RNase Activity

Click to download full resolution via product page

Caption: IRE1α signaling pathway and GSK2850163 mechanism of action.
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Experimental Protocols
Protocol 1: In Vitro IRE1α Kinase Activity Assay (ADP-
Glo™)
This protocol measures the kinase activity of IRE1α by quantifying the amount of ADP

produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent

assay that provides a sensitive and high-throughput method for assessing kinase inhibition.

Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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